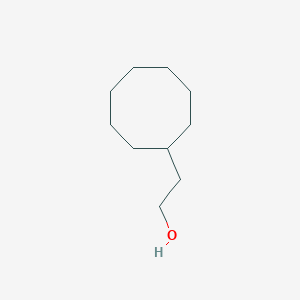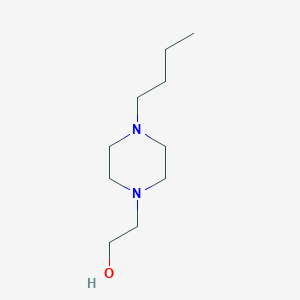![molecular formula C14H17ClO4 B8598076 Diethyl 2-[(3-chlorophenyl)methyl]propanedioate](/img/structure/B8598076.png)
Diethyl 2-[(3-chlorophenyl)methyl]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-[(3-chlorophenyl)methyl]propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a 3-chlorobenzyl group attached to the malonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-chlorobenzylmalonate typically involves the alkylation of diethyl malonate with 3-chlorobenzyl chloride. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with 3-chlorobenzyl chloride to yield diethyl 3-chlorobenzylmalonate .
Industrial Production Methods
Industrial production of diethyl 3-chlorobenzylmalonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
Diethyl 2-[(3-chlorophenyl)methyl]propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides in the presence of a strong base.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding malonic acid derivative.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium ethoxide in ethanol: Used for the initial alkylation reaction.
Hydrochloric acid or sodium hydroxide: Employed for hydrolysis of the ester groups.
Heat: Applied for decarboxylation reactions.
Major Products Formed
Substituted malonic acid derivatives: Formed through hydrolysis.
Substituted monocarboxylic acids: Formed through decarboxylation.
科学的研究の応用
Diethyl 2-[(3-chlorophenyl)methyl]propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to introduce the 3-chlorobenzyl group into target molecules.
Material Science: It is utilized in the synthesis of polymers and resins with specific properties.
Biological Studies: The compound is investigated for its potential biological activities and interactions with various biomolecules.
作用機序
The mechanism of action of diethyl 3-chlorobenzylmalonate involves its reactivity as a malonic ester The compound can form enolate ions under basic conditions, which can then participate in nucleophilic substitution and addition reactions
類似化合物との比較
Similar Compounds
Diethyl malonate: The parent compound without the 3-chlorobenzyl group.
Dimethyl malonate: A similar compound with methyl ester groups instead of ethyl.
Ethyl acetoacetate: Another malonic ester derivative with different substituents.
Uniqueness
Diethyl 2-[(3-chlorophenyl)methyl]propanedioate is unique due to the presence of the 3-chlorobenzyl group, which imparts distinct chemical reactivity and potential biological activity
特性
分子式 |
C14H17ClO4 |
|---|---|
分子量 |
284.73 g/mol |
IUPAC名 |
diethyl 2-[(3-chlorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C14H17ClO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-8,12H,3-4,9H2,1-2H3 |
InChIキー |
RERFDJMHTCWENE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)Cl)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 1-[(E)-benzylideneamino]cyclopropane-1-carboxylate](/img/structure/B8598034.png)

![[(3,5,6-Trichloropyridin-2-yl)oxy]acetyl chloride](/img/structure/B8598059.png)





![1,3-Propanedione, 1-[2-chloro-4-(methylsulfonyl)phenyl]-3-cyclopropyl-](/img/structure/B8598097.png)
![2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B8598103.png)
